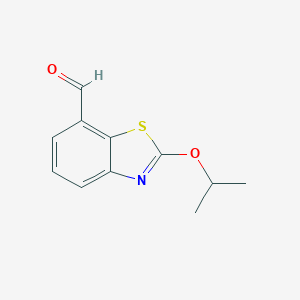
2-Isopropoxybenzothiazole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxybenzothiazole-7-carbaldehyde, also known as IBTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTCA is a heterocyclic compound that consists of a benzene ring fused with a thiazole ring. It has been synthesized using various methods and has been found to have unique properties that make it suitable for use in scientific research.
Wirkmechanismus
The mechanism of action of 2-Isopropoxybenzothiazole-7-carbaldehyde is not fully understood. However, it has been found to act as a nucleophile in various reactions. 2-Isopropoxybenzothiazole-7-carbaldehyde has been shown to react with various electrophiles, such as aldehydes and ketones, to form adducts.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Isopropoxybenzothiazole-7-carbaldehyde. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be stable under various conditions, making it suitable for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Isopropoxybenzothiazole-7-carbaldehyde is its high purity and yield when synthesized using the methods mentioned above. It is also stable under various conditions, making it suitable for use in various lab experiments. However, one of the limitations of 2-Isopropoxybenzothiazole-7-carbaldehyde is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of 2-Isopropoxybenzothiazole-7-carbaldehyde in scientific research. One potential direction is the synthesis of new heterocyclic compounds using 2-Isopropoxybenzothiazole-7-carbaldehyde as a key intermediate. Another potential direction is the use of 2-Isopropoxybenzothiazole-7-carbaldehyde in the development of new drugs. 2-Isopropoxybenzothiazole-7-carbaldehyde has been found to have potential as a drug candidate due to its unique properties. Further research is needed to explore these potential applications of 2-Isopropoxybenzothiazole-7-carbaldehyde.
Conclusion:
In conclusion, 2-Isopropoxybenzothiazole-7-carbaldehyde is a chemical compound that has potential applications in various scientific fields. It has been synthesized using various methods and has been found to be stable under various conditions. 2-Isopropoxybenzothiazole-7-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds and has potential as a drug candidate. Further research is needed to explore the potential applications of 2-Isopropoxybenzothiazole-7-carbaldehyde in scientific research.
Synthesemethoden
There are several methods for synthesizing 2-Isopropoxybenzothiazole-7-carbaldehyde. One of the most common methods is the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of acetic acid. This method yields 2-Isopropoxybenzothiazole-7-carbaldehyde with a high yield and purity. Another method involves the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of sodium hydroxide. This method also yields 2-Isopropoxybenzothiazole-7-carbaldehyde with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxybenzothiazole-7-carbaldehyde has been found to have potential applications in various scientific fields. One of the most significant applications of 2-Isopropoxybenzothiazole-7-carbaldehyde is in the field of organic synthesis. 2-Isopropoxybenzothiazole-7-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds. It has been found to be a useful reagent in the synthesis of heterocyclic compounds, such as benzothiazoles and thiazoles.
Eigenschaften
CAS-Nummer |
178999-37-6 |
|---|---|
Produktname |
2-Isopropoxybenzothiazole-7-carbaldehyde |
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-propan-2-yloxy-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C11H11NO2S/c1-7(2)14-11-12-9-5-3-4-8(6-13)10(9)15-11/h3-7H,1-2H3 |
InChI-Schlüssel |
JEYZTEHCWRJOGN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=NC2=CC=CC(=C2S1)C=O |
Kanonische SMILES |
CC(C)OC1=NC2=CC=CC(=C2S1)C=O |
Synonyme |
7-Benzothiazolecarboxaldehyde,2-(1-methylethoxy)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





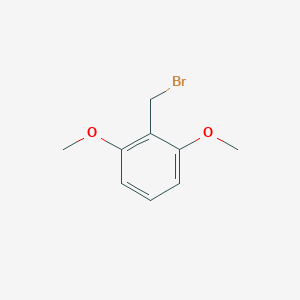
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
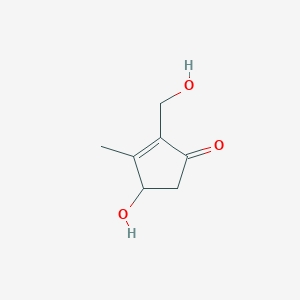

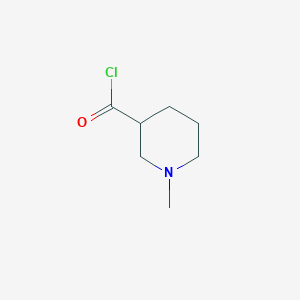

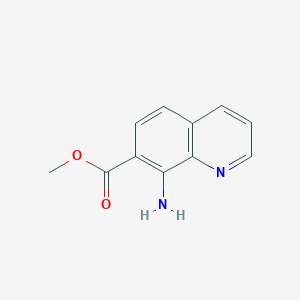
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)